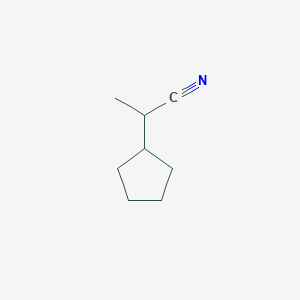
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(4-(tert-butyl)phenyl)-2-oxopropanoate.
Reduction: 3-(4-(tert-butyl)phenyl)-2-hydroxypropanol.
Substitution: 4-nitro-3-(tert-butyl)phenyl-2-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its ester and hydroxy functional groups.
Industry: Used in the production of polymers and as a stabilizer in various chemical formulations.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- Methyl 3-(4-(tert-butyl)phenyl)propanoate
- Methyl 3-(4-(tert-butyl)phenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate is unique due to the presence of both a hydroxy and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
methyl 3-(4-tert-butylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12,15H,9H2,1-4H3 |
InChI-Schlüssel |
UVLRKELKELKZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















